Pictet-Spengler reaction: This classic approach involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst [, ].
Bischler-Napieralski reaction: This method involves the cyclodehydration of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl3) [].
Reductive amination: This strategy involves the reaction of a 1,2,3,4-tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) [].
Molecular Structure Analysis
Substitution pattern: The type, position, and stereochemistry of substituents on the tetrahydroisoquinoline core affect interactions with biological targets [, , ].
Conformation: The flexibility of the tetrahydroisoquinoline ring allows for various conformations, influencing its ability to bind to target proteins [, ].
Stereochemistry: The presence of chiral centers in substituted 1,2,3,4-tetrahydroisoquinolines leads to stereoisomers with distinct biological properties [, , ].
Mechanism of Action
P-glycoprotein (P-gp) modulation: Certain derivatives act as P-gp inhibitors, reversing multidrug resistance in cancer cells [, , , ]. These compounds bind to P-gp, preventing drug efflux and restoring the efficacy of chemotherapeutic agents.
Calcium channel blockade: Some substituted tetrahydroisoquinolines, such as CPU-23 [], exhibit calcium channel blocking activity, leading to vasodilation and potential therapeutic applications in cardiovascular diseases.
Sigma-2 receptor agonism: Several derivatives display high affinity for sigma-2 receptors, demonstrating antiproliferative activity in cancer cells []. These compounds potentially induce apoptosis or inhibit tumor growth by targeting these receptors.
Cyclooxygenase (COX) inhibition: Certain substituted 1,2,3,4-tetrahydroisoquinolines show inhibitory activity against COX enzymes, particularly COX-2 []. These compounds may possess anti-inflammatory properties and warrant further investigation as potential therapeutics.
Physical and Chemical Properties Analysis
Solubility: Solubility in aqueous and lipid environments impacts absorption, distribution, and bioavailability [].
Lipophilicity: Lipid solubility, often expressed as LogP, influences membrane permeability and drug distribution [].
Stability: Chemical stability under physiological conditions is crucial for maintaining therapeutic efficacy [].
Applications
Cancer therapy: Derivatives acting as P-gp inhibitors show promise in overcoming multidrug resistance, enhancing the efficacy of existing chemotherapeutics [, , , ]. Sigma-2 receptor agonists also demonstrate antiproliferative activity against cancer cells, offering novel avenues for drug development [].
Cardiovascular diseases: Compounds like CPU-23, with L-type calcium channel blocking properties, may find therapeutic applications in managing hypertension and other cardiovascular conditions [].
Neurological disorders: The ability of some derivatives to interact with dopamine receptors [] suggests potential applications in treating Parkinson's disease, schizophrenia, and other neurological disorders.
Inflammatory diseases: Derivatives exhibiting COX-2 inhibitory activity may hold promise as anti-inflammatory agents for conditions like arthritis [].
Future Directions
Developing isoform-selective inhibitors: Further exploration is needed to design compounds with enhanced selectivity for specific biological targets, minimizing potential side effects [].
Improving pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion profiles will enhance the therapeutic potential of these compounds [, ].
Compound Description: This compound features a tetrahydroisoquinoline core substituted with various groups like a benzyl, a furan-3-yl, dimethoxy, and a phenyl-1H-inden-1-ylidene moiety. The research highlights its synthesis, structural characterization through methods like X-ray diffraction and DFT, and its antibacterial activity against a panel of pathogenic bacteria. Notably, the study reveals good to moderate antibacterial activity for this compound [].
Compound Description: This series of compounds, featuring a 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold, were designed as potential P-glycoprotein (P-gp) modulators to address multidrug resistance in cancer chemotherapy []. One specific derivative, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h in the study), exhibited potent P-gp modulation with low cytotoxicity and a long duration of action in reversing doxorubicin resistance in K562/A02 cells [].
Compound Description: This compound features a tetrahydroisoquinoline core with substitutions at positions 1 and 2 with a pyrrole and an ethyl carboxylate group, respectively, alongside the characteristic 6,7-dimethoxy substitutions. Its structural analysis, determined through X-ray crystallography, revealed key information about its conformation and intermolecular interactions [].
Compound Description: YM758 is recognized for its potent “funny” If current channel (If channel) inhibition, a property making it a potential therapeutic candidate for stable angina and atrial fibrillation []. It is metabolized in humans into several metabolites, including 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) and (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) [].
Compound Description: TQ9 stands out for its notable tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This compound features a bulky 3,4-dimethoxybenzoyl group attached to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. Interestingly, TQ9 seems to induce autophagy in human squamous cell carcinoma cell lines rather than relying on DNA fragmentation or caspase-3 activation [].
Compound Description: TD13 is another compound exhibiting significant tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This compound is characterized by its ethoxycarbonyl and benzyloxycarbonyl groups attached to the tetrahydroisoquinoline core.
Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, distinguished by specific substitutions, including a trifluoromethylphenyl group, and is suggested for use as a potential therapeutic agent [].
Compound Description: This compound, structurally related to the previous one, also belongs to the 1,2,3,4-tetrahydroisoquinoline derivative family and is suggested for potential therapeutic applications []. It features a trifluoromethylpyridin-3-yl substituent.
Compound Description: This compound served as a precursor in synthesizing more complex structures like hexahydro-4H-benzo[d,e]benzothieno[2,3-g]quinolines and hexahydro-1H-benzo[d,e]quinolines [].
Compound Description: RM273 is a fluorinated derivative designed from the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. It shows promise as a potential positron emission tomography (PET) imaging agent for detecting σ2 receptors, particularly in the context of brain tumors [].
Compound Description: This compound is a high-affinity σ2 receptor agonist, demonstrating significant antiproliferative activity in human MCF7 breast adenocarcinoma cells, including those resistant to doxorubicin [].
Compound Description: Similar to Compound 15, this compound also acts as a high-affinity σ2 receptor agonist, displaying notable antiproliferative activity against the MCF7 breast adenocarcinoma cell line, including its doxorubicin-resistant counterpart [].
Compound Description: CPU-23 is a potent inhibitor of [3H]‐nitrendipine binding to rat cerebral cortical membranes, suggesting its interaction with L-type calcium channels []. This compound is characterized by its unique molecular structure, featuring a substituted tetrahydroisoquinoline core.
Compound Description: HM-30181 is identified as a new P-glycoprotein inhibitor, a characteristic making it potentially valuable in enhancing the efficacy of P-glycoprotein substrate drugs [].
Compound Description: This compound and its solvates have been identified as Factor XIA inhibitors, suggesting their potential use in treating thromboembolic disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.